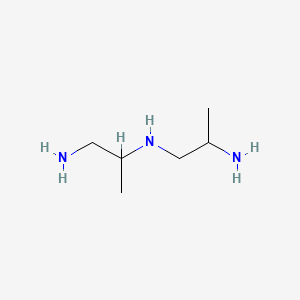

N-(2-Amino-1-methylethyl)propane-1,2-diamine

Description

Properties

IUPAC Name |

2-N-(2-aminopropyl)propane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17N3/c1-5(8)4-9-6(2)3-7/h5-6,9H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSGQNNHVMWSFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NCC(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963281 | |

| Record name | N~1~-(1-Aminopropan-2-yl)propane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44816-77-5 | |

| Record name | N1-(2-Amino-1-methylethyl)-1,2-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44816-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Amino-1-methylethyl)propane-1,2-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044816775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~-(1-Aminopropan-2-yl)propane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-amino-1-methylethyl)propane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The process proceeds via dehydrogenation of the alcohol to an intermediate imine, followed by hydrogenation to the diamine. Liquid ammonia acts as a nitrogen source, while hydrogen facilitates reduction. The overall reaction is:

$$

\text{2-Amino-2-methyl-1-propanol} + \text{NH}3 \xrightarrow[\text{H}2]{\text{Ni catalyst}} \text{N-(2-Amino-1-methylethyl)propane-1,2-diamine} + \text{H}_2\text{O}

$$

Procedure

- Feedstock Preparation : 2-Amino-2-methyl-1-propanol (95 g) and Raney nickel catalyst (2–10 wt%) are loaded into the reactor.

- Gas Exchange : Air is purged with hydrogen, followed by vacuum cycles to eliminate residual oxygen.

- Ammonia Introduction : Liquid ammonia (45 g) is injected, and hydrogen pressure is maintained at 2.0–3.0 MPa.

- Reaction : The mixture is heated to 160–220°C for 6–15 hours.

- Workup : Post-reaction, the catalyst is filtered, and the crude product is distilled under reduced pressure.

Performance Data

| Temperature (°C) | Time (h) | Catalyst Loading (wt%) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| 185 | 12 | 5.0 | 63.5 | 83.8 |

| 205 | 12 | 3.0 | 57.5 | 80.8 |

Key Advantages :

- High selectivity (>80%) under optimized conditions.

- Scalable for continuous production.

- Utilizes stable, commercially available raw materials.

Limitations :

- Requires specialized high-pressure equipment.

- Catalyst recovery and reuse need further optimization.

Reductive Amination of Ketone Precursors

An alternative route involves reductive amination of 2-methyl-1,2-diketopropane with ammonia. While less commonly reported, this method leverages palladium or platinum catalysts in a hydrogen-rich environment.

Reaction Scheme

$$

\text{2-Methyl-1,2-diketopropane} + 2\text{NH}3 \xrightarrow[\text{H}2]{\text{Pd/C}} \text{this compound} + 2\text{H}_2\text{O}

$$

Process Considerations

- Catalyst : 5% Pd/C or PtO₂ at 1–3 wt% loading.

- Conditions : 80–120°C, 1–2 MPa H₂ pressure, 8–12 hours.

- Yield : ~50–60% (literature estimates for analogous diamines).

Challenges :

- Lower selectivity due to over-reduction or side reactions.

- Higher catalyst costs compared to nickel-based systems.

Chiral Resolution of Racemic Mixtures

This compound is chiral, necessitating enantioselective synthesis or resolution. Industrial methods employ diastereomeric salt formation with chiral acids (e.g., tartaric acid):

- Salt Formation : React racemic diamine with L-tartaric acid in ethanol.

- Crystallization : Isolate the less soluble diastereomer via fractional crystallization.

- Regeneration : Treat the salt with NaOH to recover the enantiopure diamine.

Typical Yields : 30–40% per cycle, requiring multiple recrystallizations for >99% ee.

Emerging Methods: Enzymatic Amination

Recent advances explore transaminases for asymmetric diamine synthesis. For example, ω-transaminases catalyze the transfer of amino groups to ketone precursors under mild conditions.

Potential Advantages :

- Ambient temperature/pressure.

- High enantioselectivity (>95% ee).

Current Limitations : - Enzyme stability and cost.

- Limited substrate scope for branched diamines.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The compound can also be reduced using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in substitution reactions where one of the amine groups is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various alkyl halides or acyl chlorides.

Major Products:

Oxidation Products: Depending on the conditions, oxidation can lead to the formation of imines or nitriles.

Reduction Products: Reduction typically yields secondary or tertiary amines.

Substitution Products: Substitution reactions can produce a wide range of derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

Biology:

Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine:

Drug Development: Its ability to interact with biological molecules makes it a potential candidate for the development of new pharmaceuticals.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Diamines

Key Observations:

Branching and Steric Effects: The methyl branch in the target compound reduces conformational flexibility compared to linear analogs like N,N-dimethylpropane-1,2-diamine. This may hinder coordination with metal ions but improve stability in acidic environments. Bulkier analogs, such as (1-Aminopropan-2-yl)diethylamine, exhibit lower solubility in water due to hydrophobic ethyl groups.

Synthetic Pathways :

- The target compound shares reduction steps (e.g., NaBH₄-mediated imine reduction) with analogs like N-(Adamantan-2-yl)-N’-geranylpropane-1,3-diamine. However, its synthesis likely avoids aromatic or terpene coupling, simplifying purification.

Biological Activity :

- While SQ109 analogs (e.g., compound 13 in ) show antimalarial activity, the target compound’s lack of aromatic or terpene groups suggests divergent bioactivity. Dimethylated variants (e.g., 109-55-7) may exhibit lower toxicity due to reduced nucleophilicity.

Physicochemical Properties

Biological Activity

N-(2-Amino-1-methylethyl)propane-1,2-diamine, also known as 1,2-diaminopropane with a branched structure, is a compound with significant biological activity. Its molecular formula is C6H17N3, and it possesses two amine groups that enable it to function as a bidentate ligand in coordination chemistry. This article explores its biological activities, including enzyme interactions, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a branched alkyl chain and is characterized by its chirality, allowing for two enantiomeric forms. The presence of two amino groups contributes to its reactivity and ability to form stable complexes with metal ions, which is pivotal in various biological applications.

| Property | Description |

|---|---|

| Molecular Formula | C6H17N3 |

| Appearance | Colorless liquid |

| Functional Groups | Primary amines |

| Chirality | Yes (two enantiomers) |

Enzyme Interactions

This compound has been shown to interact with enzymes by binding to their active sites. This interaction can inhibit enzyme activity, making it a candidate for drug development aimed at modulating biochemical pathways.

Key Enzyme Targets:

- Enzyme Inhibition: The compound has demonstrated potential in inhibiting specific enzymes involved in metabolic pathways.

- Ligand Binding: Its structure allows it to act as a ligand influencing protein activity and cellular functions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity: The compound has shown effectiveness against certain bacterial strains.

- Cytotoxic Effects: In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines such as A2780 ovarian cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Assays:

- Enzyme Inhibition Studies:

- Antimicrobial Efficacy:

Synthesis and Applications

The synthesis of this compound can be achieved through several methods involving primary amines. Its applications extend beyond biological contexts into areas like synthetic organic chemistry where it serves as a building block for more complex molecules.

Q & A

Q. What are the optimal synthetic routes for N-(2-Amino-1-methylethyl)propane-1,2-diamine, and how can reaction conditions be tailored to improve yield?

Answer: The compound can be synthesized via reductive amination or condensation reactions using aliphatic diamines and aldehydes/ketones. For example, similar derivatives (e.g., quinoline-diamine complexes) are synthesized by reacting aldehydes with amines in ethanol under basic conditions (NaOH) at reflux, followed by purification via flash chromatography . Key parameters include:

- Solvent choice : Ethanol or methanol for solubility and reaction efficiency.

- Reducing agents : Sodium hydroxide or sodium borohydride for imine reduction.

- Purification : Flash chromatography with polar/non-polar solvent mixtures to isolate the diamine.

Yield optimization may involve adjusting stoichiometry (e.g., excess amine) or temperature control to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this diamine, and how are they applied?

Answer:

- Infrared (IR) and Raman spectroscopy : Identify N-H stretching (3200–3500 cm⁻¹) and bending modes (1600–1650 cm⁻¹), as well as C-N vibrations (1100–1250 cm⁻¹). Group frequency charts for nitrogen compounds (e.g., amines) help assign bands .

- NMR spectroscopy : Use ¹H NMR to resolve amine proton environments (δ 1.0–3.0 ppm) and ¹³C NMR to confirm carbon backbone connectivity. Solvent choice (e.g., CDCl₃ vs. CD₃OD) impacts hydrogen bonding and peak splitting, as shown in host-guest complex studies .

- X-ray crystallography : Resolve 3D hydrogen-bonded motifs in cocrystals, such as ionic layers formed with carboxylic acids .

Q. What role does hydrogen bonding play in stabilizing the structural motifs of this diamine in supramolecular assemblies?

Answer: In cocrystallization with acids (e.g., 4-tert-butylbenzoic acid), the diamine acts as a proton acceptor, forming ammonium-carboxylate ionic layers via NH-O hydrogen bonds. These interactions maximize bond strength and number, leading to layered 3D arrays observed in X-ray studies. Key design principles include:

- Proton transfer : Carboxylic acid protons migrate to amine groups, creating diammonium cations.

- Layer polarity : Alternating ionic (hydrogen-bonded) and non-polar (aromatic) layers enhance structural stability .

Advanced Research Questions

Q. How can researchers design cocrystalline structures using this diamine to study hydrogen bonding networks?

Answer: Experimental design :

Acid selection : Pair with aromatic carboxylic acids (e.g., 4-substituted benzoic acids) to exploit π-π stacking and hydrogen bonding.

Solvent system : Use polar solvents (e.g., water/ethanol mixtures) to promote ionic layer formation.

Crystallization method : Slow evaporation or diffusion techniques to allow ordered assembly.

Analysis : X-ray diffraction reveals motifs like [diamine(acid)₂] units, while IR confirms proton transfer via carboxylate COO⁻ stretches (~1400 cm⁻¹) .

Q. When encountering contradictory data in vibrational spectroscopy of coordination complexes involving this diamine, what analytical approaches resolve such discrepancies?

Answer:

- Comparative analysis : Cross-reference IR/Raman data with Nakamoto’s group frequency charts for amines and metal complexes .

- Computational validation : Density functional theory (DFT) simulations predict vibrational modes and assign contested peaks.

- Solvent effects : Replicate experiments in deuterated solvents (e.g., D₂O) to assess hydrogen bonding perturbations .

Q. How does the diamine’s coordination behavior influence its application in inhibiting botulinum neurotoxin, and what in vitro assays are appropriate?

Answer: The diamine’s bifunctional amine groups can chelate metal ions (e.g., Zn²⁺ in neurotoxin active sites). Methodology :

Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., SNAP-25 cleavage assays).

Structure-activity relationship (SAR) : Modify diamine chain length or substituents (e.g., fluorobenzyl groups) to enhance binding .

Spectroscopic validation : Use UV-Vis or ITC to quantify metal-ligand binding constants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.